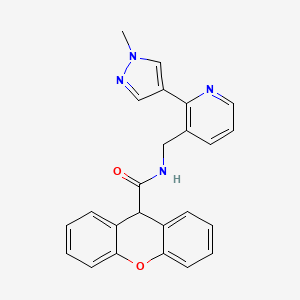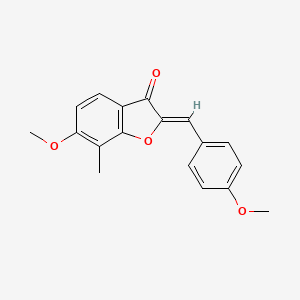
(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one, commonly known as BM212, is a natural compound found in several plants. It is a potent bioactive molecule that has attracted a lot of attention from researchers due to its diverse biological activities. In
作用机制
The exact mechanism of action of BM212 is not fully understood. However, it has been suggested that BM212 exerts its biological activities by inhibiting various signaling pathways involved in inflammation, cancer, and microbial infections. BM212 has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BM212 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BM212 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, it has been shown to reduce the oxidative stress and DNA damage caused by reactive oxygen species.
实验室实验的优点和局限性
BM212 has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. It is also relatively stable and can be stored for long periods. Moreover, BM212 has been extensively studied and its biological activities have been well characterized. However, there are also some limitations to using BM212 in lab experiments. It is a complex molecule that can be difficult to synthesize, and its biological activities may vary depending on the source and purity of the compound.
未来方向
There are several future directions for research on BM212. One area of interest is the development of BM212-based drugs for the treatment of cancer and microbial infections. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of BM212. Moreover, the potential of BM212 as a natural antioxidant and anti-inflammatory agent is also worth exploring. Finally, the synthesis and modification of BM212 analogs may lead to the discovery of more potent and selective bioactive compounds.
Conclusion:
In conclusion, BM212 is a natural compound with diverse biological activities. It has been extensively studied for its anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. BM212 exerts its biological activities by inhibiting various signaling pathways involved in inflammation, cancer, and microbial infections. BM212 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on BM212, including the development of BM212-based drugs, investigation of its molecular mechanisms, and synthesis and modification of BM212 analogs.
合成方法
BM212 is a natural compound that can be extracted from several plants. It can also be synthesized chemically using various methods. One of the most commonly used methods is the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a cyclization reaction using a Lewis acid catalyst to obtain BM212.
科学研究应用
BM212 has been extensively studied for its diverse biological activities. It has been found to possess potent anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. BM212 has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to be effective against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-15(21-3)9-8-14-17(19)16(22-18(11)14)10-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQZGYERFODSL-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)
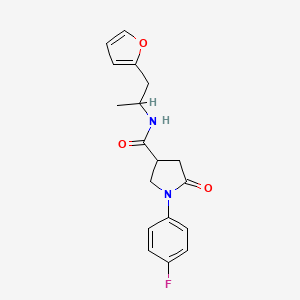
![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2448176.png)
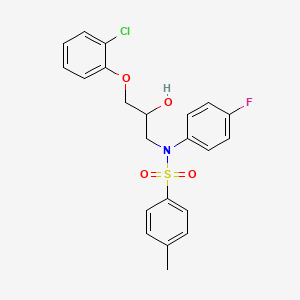
![4-Pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2448180.png)
![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)
![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2448183.png)
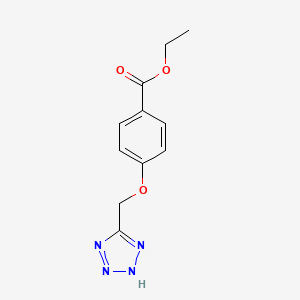
![3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2448188.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2448189.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448190.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2448192.png)
